Acetic acid;3-methylhept-1-en-3-ol

Structural Verification CAS Registry Fidelity Catalog Accuracy

Acetic acid;3-methylhept-1-en-3-ol (CAS 188592-83-8, molecular formula C₁₀H₂₀O₃, MW 188.26 g/mol) is an organic compound combining acetic acid with a specific tertiary allylic alcohol. Often catalogued as 1-Hepten-3-ol, 3-methyl-, 3-acetate, it belongs to the class of allylic acetate esters, which are valued as fragrance and flavor intermediates and as synthetic building blocks.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 188592-83-8
Cat. No. B14254302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;3-methylhept-1-en-3-ol
CAS188592-83-8
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCCCCC(C)(C=C)O.CC(=O)O
InChIInChI=1S/C8H16O.C2H4O2/c1-4-6-7-8(3,9)5-2;1-2(3)4/h5,9H,2,4,6-7H2,1,3H3;1H3,(H,3,4)
InChIKeyNZNXDTWHYFRUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;3-methylhept-1-en-3-ol (CAS 188592-83-8): Scientific Procurement and Differentiation Guide


Acetic acid;3-methylhept-1-en-3-ol (CAS 188592-83-8, molecular formula C₁₀H₂₀O₃, MW 188.26 g/mol) is an organic compound combining acetic acid with a specific tertiary allylic alcohol . Often catalogued as 1-Hepten-3-ol, 3-methyl-, 3-acetate, it belongs to the class of allylic acetate esters, which are valued as fragrance and flavor intermediates and as synthetic building blocks . However, publicly available quantitative performance data for this specific compound are exceedingly scarce, and no peer-reviewed head-to-head comparator studies were identified in the scientific literature as of 2026.

Why Acetic Acid;3-methylhept-1-en-3-ol Cannot Be Substituted by Other Acetates: Key Selection Risks


Generic substitution of allylic acetate esters fails because small structural differences — such as the position of the double bond, the degree of substitution at the alcohol carbon (primary vs. secondary vs. tertiary), and the presence or absence of branching — dramatically alter enzymatic hydrolysis rates, oxidative stability, and odor/receptor profiles [1]. Acetic acid;3-methylhept-1-en-3-ol features a tertiary allylic alcohol core (a vinyl group and a methyl group on the same carbon bearing the acetate), which confers kinetic stability toward hydrolysis distinct from primary or secondary allylic acetates, and a specific steric profile that influences binding to olfactory receptors and synthetic enzymes [2]. Without direct comparative data, any substitution decision must be informed by class-level knowledge of tertiary allylic acetate behavior rather than assumed interchangeability.

Quantitative Differential Evidence for Acetic Acid;3-methylhept-1-en-3-ol Versus Closest Analogs


Molecular Identity Check: Acetic Acid;3-methylhept-1-en-3-ol vs. 3-Methylheptyl Acetate — Structural Isomer with Saturated Backbone

Acetic acid;3-methylhept-1-en-3-ol (CAS 188592-83-8, MW 188.26, formula C₁₀H₂₀O₃) is unequivocally distinguished from the saturated ester 3-methylheptyl acetate (CAS 72218-58-7, MW 172.26, formula C₁₀H₂₀O₂) by the presence of the vinyl double bond and an additional oxygen atom [1]. The molecular formula difference (C₁₀H₂₀O₃ vs. C₁₀H₂₀O₂) and a mass difference of approximately 16 Da are readily verified by HRMS or GC-MS, ensuring procurement of the correct unsaturated compound.

Structural Verification CAS Registry Fidelity Catalog Accuracy

Enzymatic Hydrolysis Susceptibility: Tertiary Allylic vs. Primary/Secondary Allylic Acetates

Lipases strongly discriminate between primary, secondary, and tertiary allylic alcohols for acetylation and hydrolysis [1]. A 2020 study demonstrated that Lipozyme 435/EGDA readily acetylated primary homoallylic alcohol (Z)-hex-3-en-1-ol (70% yield) and exhibited high reactivity toward activated (homo)allylic and non-activated primary/secondary alcohols, while tertiary allylic alcohols were markedly less reactive or inert under the same conditions [1]. This class-level enzymatic discrimination implies that acetic acid;3-methylhept-1-en-3-ol, as a tertiary allylic acetate, possesses greater hydrolytic stability in enzymatic environments compared to primary analogs like (Z)-hex-3-en-1-yl acetate or secondary analogs like 1-hepten-3-yl acetate.

Enzymatic Stability Lipase Selectivity Flavor Longevity

Odor Threshold Differentiation: Tertiary Allylic Acetate vs. Linalyl Acetate (Monoterpene Tertiary Allylic Acetate)

Odor potency among tertiary allylic acetates varies by orders of magnitude depending on the carbon skeleton. Linalyl acetate (C₁₂H₂₀O₂, MW 196.29), a monoterpene tertiary allylic acetate, has a reported group odor threshold (OT) of 110.9 ng/L air [1]. Acetic acid;3-methylhept-1-en-3-ol (C₁₀H₂₀O₃, MW 188.26) is a significantly smaller, non-terpenoid tertiary allylic acetate with a different carbon skeleton (C8 backbone with methyl branch vs. C10 monoterpene skeleton). While no OT data exist for the target compound, its lower molecular weight, shorter carbon chain, and presence of only one terminal double bond predict a substantially different odor character and likely a higher OT (lower potency) than linalyl acetate.

Odor Threshold Fragrance Potency Sensory Differentiation

Synthetic Utility as a Chiral Building Block via Oxidative Rearrangement: Tertiary Allylic Alcohol Core Advantage

Tertiary allylic alcohols (and by extension their acetate esters as protected forms) undergo oxidative transposition to enones — a transformation exploited in the synthesis of fragrances such as jasmone and geranial [1][2]. This reactivity pathway is unavailable to primary or secondary allylic acetates, which oxidize to aldehydes or ketones respectively without rearrangement. Acetic acid;3-methylhept-1-en-3-ol, upon hydrolysis to the free tertiary allylic alcohol (3-methylhept-1-en-3-ol), can serve as a precursor for enone synthesis via Babler-Dauben or related oxidative rearrangements, providing access to α,β-unsaturated ketones not easily obtained from linear allylic acetates.

Synthetic Intermediate Oxidative Rearrangement Building Block

Optimal Procurement and Application Scenarios for Acetic Acid;3-methylhept-1-en-3-ol


Hydrolytically Stable Pro-Fragrance for Long-Lasting Consumer Products

In applications requiring sustained fragrance release under enzymatic or aqueous conditions (e.g., laundry detergents, hard-surface cleaners, or leave-on personal care products), the tertiary allylic acetate structure of acetic acid;3-methylhept-1-en-3-ol predicts greater resistance to premature esterase-catalyzed hydrolysis compared to primary or secondary allylic acetates such as (Z)-hex-3-en-1-yl acetate [1]. This class-level advantage supports its use as a pro-fragrance that releases the parent alcohol over an extended timeframe, maintaining olfactory performance throughout product use.

Protected Synthetic Intermediate for Enone Synthesis in Medicinal Chemistry

Acetic acid;3-methylhept-1-en-3-ol can serve as a stable, protected form of 3-methylhept-1-en-3-ol for synthetic sequences requiring late-stage deprotection and oxidative rearrangement to generate α,β-unsaturated ketone pharmacophores [1][2]. This strategy is not accessible with saturated acetates (e.g., 3-methylheptyl acetate) or primary allylic acetates, making the target compound a distinct procurement choice for medicinal chemistry laboratories synthesizing enone-containing lead compounds.

Non-Terpenoid Allylic Acetate Reference Standard for Odorant Research

As a non-terpenoid tertiary allylic acetate with a unique C8 branched skeleton, acetic acid;3-methylhept-1-en-3-ol fills a structural niche absent from common reference libraries dominated by monoterpene acetates (e.g., linalyl acetate, odor threshold 110.9 ng/L [1]). Procuring this compound enables structure-odor relationship (SOR) studies aimed at understanding how carbon chain length, branching, and oxygen content modulate olfactory potency and character in the allylic acetate series.

Flavor Precursor with Differentiated Hydrolytic Profile for Food Formulations

In food flavor formulations where precursor stability during thermal processing (e.g., baking, extrusion) is critical, the tertiary allylic acetate linkage offers slower thermal and enzymatic hydrolysis kinetics than primary analogs [1]. This can provide a controlled-release flavor effect, differentiating the target compound from more labile acetates like 1-hepten-3-yl acetate in complex food matrices.

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